2-Biphenylyl diphenyl phosphate

Beschreibung

Significance of Organophosphate Esters as Industrial Additives

The industrial significance of OPEs is vast and varied. They are extensively used as flame retardants, plasticizers, hydraulic fluids, and performance additives in a wide array of products. wikipedia.orgnih.gov Their low production cost and compatibility with diverse polymers have made them a popular choice in industries such as textiles, furniture, and electronics. wikipedia.org

As "additive" flame retardants, OPEs are physically mixed with materials rather than chemically bonded. nih.gov This characteristic, while cost-effective, allows them to leach out of products over time, leading to their widespread presence in the environment. wikipedia.orgnih.gov The application of OPEs extends to:

Flame Retardants: Used in polyurethane foam, electronic devices, and building materials to meet flammability standards. nih.govhhearprogram.org

Plasticizers: Added to polymers like PVC to increase flexibility. wikipedia.org

Hydraulic Fluids and Lubricants: Valued for their fire-resistance and stability at extreme temperatures. wikipedia.org

Other Industrial Applications: Including use as solvents, in food packaging, and even in cosmetics like nail polish. nih.govnih.gov

The global consumption of OPEs has been on the rise, particularly as they have been used as replacements for phased-out brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs). nih.govmdpi.com

Evolution of Research Perspectives on Aryl Organophosphates

The research landscape for OPEs, particularly aryl organophosphates, has evolved significantly over time. Initially developed in the early 20th century, compounds like triphenyl phosphate (B84403) and tricresyl phosphate were among the first to be used in plastics. wikipedia.org The development of organophosphate insecticides also dates back to the 1930s. wikipedia.org

The scientific focus on OPEs has intensified in recent decades. A notable increase in research publications on OPEs has been observed, especially since the early 2000s, coinciding with the phasing out of PBDEs. mdpi.comaaqr.org This surge in research interest is driven by the ubiquitous detection of OPEs in various environmental matrices and human samples. nih.govmdpi.com

Early research primarily focused on their efficacy as industrial additives. However, the perspective has shifted towards understanding their environmental fate, persistence, and potential health implications. aaqr.orgnih.gov Modern research employs advanced analytical techniques, such as high-resolution mass spectrometry, to identify and quantify OPEs and their metabolites in the environment and in biological systems. mdpi.comnih.gov

Aryl OPEs, which contain one or more aromatic ring structures, have garnered particular attention due to their widespread use and detection. researchgate.netturi.org Research now investigates the specific mechanisms of action of different aryl OPEs, including their potential to act as endocrine disruptors. researchgate.net

Role of 2-Biphenylyl Diphenyl Phosphate within the Organophosphate Ester Landscape

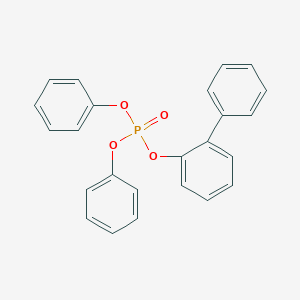

This compound (BPDPP), with the CAS number 132-29-6, is a specific type of aryl organophosphate ester. cymitquimica.com Its chemical structure includes a biphenyl (B1667301) group and two phenyl groups attached to a central phosphate moiety. cymitquimica.com

Within the broad category of OPEs, BPDPP is primarily utilized as a flame retardant and a plasticizer. cymitquimica.com Its aromatic structure contributes to its thermal stability, making it effective in enhancing the fire resistance of materials. cymitquimica.com Like other additive OPEs, it is not chemically bound to the products it is used in, which can lead to its release into the surrounding environment. cymitquimica.com

Research on BPDPP is part of the larger effort to understand the environmental behavior and biological effects of individual OPEs. Studies have investigated its presence in various environmental compartments and its potential for bioaccumulation. For instance, research has explored the effects of BPDPP on cellular mechanisms, such as its impact on lysosomes in different cell lines. nih.gov The detection of BPDPP and its metabolites in various samples underscores its relevance in the ongoing scientific discourse surrounding OPEs.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

diphenyl (2-phenylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARIOUOTENZTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051665 | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-29-6, 60893-79-0 | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenylyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, (1,1'-biphenyl)yl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060893790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylyl diphenyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BIPHENYLYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCG9O0OJZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Characterization of 2 Biphenylyl Diphenyl Phosphate and Its Metabolites

Chromatographic Separation Techniques

The separation of 2-biphenylyl diphenyl phosphate (B84403) and its metabolites from complex matrices is a crucial first step in their analytical determination. Gas chromatography, liquid chromatography, and supercritical fluid chromatography are powerful techniques utilized for this purpose.

Gas Chromatography (GC) Methodologies

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of semi-volatile organic compounds like organophosphate esters. For the analysis of BDPP, which is relatively thermally stable, GC-MS provides excellent separation and sensitivity. The selection of the capillary column is critical for achieving optimal separation from other flame retardants and matrix components. Low-polarity stationary phases, such as those containing 5% phenyl-methylpolysiloxane, are often employed.

Typical GC-MS methods for organophosphate flame retardants involve a temperature-programmed oven to ensure the elution of compounds with a wide range of boiling points. nih.gov The injector is commonly operated in splitless mode to enhance sensitivity for trace-level analysis. labrulez.com While direct analysis of BDPP is feasible, the analysis of its more polar metabolites may require a derivatization step to increase their volatility for GC analysis. nih.govresearchgate.net For instance, silylation is a common derivatization technique for hydroxylated metabolites. researchgate.net

A study on the determination of phosphate-based flame retardants in polymers developed GC-MS methods capable of identifying various organophosphates. nih.gov Another study focusing on the analysis of polybrominated diphenyl ether flame retardants highlighted the use of different GC columns to optimize sensitivity and separation. waters.com These methodologies provide a strong foundation for developing a robust GC-MS method for BDPP.

Table 1: Illustrative GC-MS Parameters for Organophosphate Flame Retardant Analysis

| Parameter | Value |

| GC System | Agilent 6890 GC or similar |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector | Splitless, 280°C |

| Oven Program | 60°C (1 min hold), ramp to 300°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-650 |

This table presents a generalized set of parameters and may require optimization for the specific analysis of 2-biphenylyl diphenyl phosphate.

Liquid Chromatography (LC) Methodologies

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is highly suitable for the analysis of a broad range of organophosphate esters and their often more polar and non-volatile metabolites without the need for derivatization. nih.govnih.govnih.gov Reversed-phase chromatography is the most common separation mode.

For the separation of BDPP and its metabolites, C18 columns are widely used. nih.gov The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good chromatographic resolution. nih.govsigmaaldrich.com Gradient elution is commonly employed to separate compounds with varying polarities within a reasonable analysis time. nih.gov The addition of modifiers such as formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency in the mass spectrometer. ufz.de

A significant advantage of LC is the ability to directly analyze polar metabolites. For instance, diphenyl phosphate (DPhP), a likely metabolite of BDPP, has been successfully quantified in human urine using LC-MS/MS. nih.govnih.gov The use of biphenyl (B1667301) stationary phases has also gained interest for the analysis of aromatic compounds, as they can offer alternative selectivity through π-π interactions, which could be beneficial for separating BDPP and its aromatic metabolites. researchgate.net

Table 2: Representative LC-MS/MS Parameters for the Analysis of Organophosphate Ester Metabolites

| Parameter | Value |

| LC System | Agilent 1200 series or equivalent |

| Column | Kinetex XB-C18 (100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 20% B to 100% B over 6 min, hold for 2 min |

| Injection Volume | 5 µL |

| MS/MS System | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), negative mode |

This table provides an example of LC-MS/MS conditions and should be adapted and optimized for the specific analytes of interest.

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Supercritical fluid chromatography (SFC) is an emerging "green" alternative to both GC and LC, utilizing supercritical carbon dioxide as the primary mobile phase. diva-portal.orgscienceopen.com This technique offers advantages such as high separation efficiency, fast analysis times, and reduced organic solvent consumption. scienceopen.comchromatographytoday.com SFC is particularly well-suited for the preparative separation and purification of complex mixtures, including chiral compounds. ufz.de

The application of SFC for the analysis of organophosphate esters is still developing, but it holds promise for the separation of BDPP from other flame retardants and complex sample matrices. chromatographyonline.com The polarity of the mobile phase in SFC can be easily tuned by adding a co-solvent (modifier), such as methanol, to the supercritical CO2, allowing for the separation of a wide range of analytes. diva-portal.org The choice of stationary phase is also crucial, with a variety of chemistries available, including those with polar functional groups that can enhance selectivity. chromatographytoday.com Given its capabilities, SFC presents a valuable tool for isolating BDPP and its metabolites for further structural elucidation or toxicological testing.

Spectrometric Detection and Identification

Mass spectrometry is the cornerstone of the detection and identification of this compound and its metabolites, offering high sensitivity and structural information.

Mass Spectrometry (MS) Applications

When coupled with chromatographic separation techniques, mass spectrometry provides the necessary selectivity and sensitivity for the detection of BDPP and its transformation products at trace levels. For quantitative analysis, tandem mass spectrometry (MS/MS) is often the method of choice. waters.comnih.gov In this approach, specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring or SRM), which significantly reduces background noise and enhances selectivity. waters.com

For BDPP, the precursor ion would be its molecular ion or a protonated/deprotonated molecule, depending on the ionization technique used. Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions that are specific to the structure of BDPP, allowing for its unambiguous identification and quantification.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, is a powerful tool for the untargeted screening of metabolites. sigmaaldrich.comnih.gov HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of an unknown compound. nih.gov This capability is invaluable for identifying novel metabolites of BDPP for which analytical standards are not available.

In an untargeted screening workflow, a biological or environmental sample is analyzed by LC-HRMS, and the resulting data is processed to find features (ions) that are present in exposed samples but absent or at significantly lower levels in control samples. By comparing the accurate mass of these features to a database of potential biotransformation products of BDPP, tentative metabolite identifications can be made. nih.gov Further structural confirmation can then be achieved through MS/MS fragmentation analysis, where the observed fragment ions are compared to theoretical fragmentation patterns or to those of synthesized standards. This approach has been successfully applied to identify metabolites of other organophosphate esters. sigmaaldrich.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of metabolites in complex biological matrices. nih.gov This technique involves multiple stages of mass analysis, where precursor ions corresponding to the metabolite of interest are first isolated and then fragmented to produce a characteristic spectrum of product ions. The resulting fragmentation pattern serves as a molecular fingerprint, enabling the identification of the metabolite's structure. nih.gov

The identification process often relies on the hypothesis that molecules with similar structural features will exhibit predictable fragmentation patterns. nih.gov For organophosphate esters like this compound, a common metabolic pathway involves hydrolysis, leading to metabolites such as diphenyl phosphate (DPhP). scilit.comrepec.org In a typical MS/MS analysis, the DPhP metabolite would be identified by its specific precursor ion, which is then subjected to collision-induced dissociation. The resulting fragments provide structural information. For instance, the loss of a phenyl group or other characteristic fragments can be tracked.

Advanced analytical platforms often couple liquid chromatography with tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity. scilit.com This approach allows for the separation of metabolites from the sample matrix prior to their introduction into the mass spectrometer, minimizing interference and improving the reliability of identification. repec.org

Table 1: Illustrative MS/MS Fragmentation Data for Diphenyl Phosphate (DPhP), a Key Metabolite

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (Da) | Structural Interpretation |

| 249.03 | 154.98 | 94.05 | Loss of a phenoxy group (C₆H₅O) |

| 249.03 | 93.98 | 155.05 | Loss of a phenyl group and phosphoric acid remnant |

| 249.03 | 65.04 | 183.99 | Fragmentation of the phenyl ring |

Note: This data is illustrative for diphenyl phosphate, a primary metabolite of the structurally related triphenyl phosphate, and is used as a model for the types of fragments expected from metabolites of this compound.

Atmospheric Pressure Chemical Ionization (APCI) Techniques

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, particularly suitable for the analysis of less polar and thermally stable compounds with molecular weights typically under 1500 Da. wikipedia.orgslideshare.net Given that this compound is a relatively nonpolar molecule, APCI serves as a robust method for its ionization. nationalmaglab.orgnih.gov

The APCI process begins with the sample being vaporized in a high-temperature pneumatic nebulizer. The resulting gas-phase analyte molecules are then ionized through ion-molecule reactions initiated by a corona discharge. wikipedia.orgcreative-proteomics.com This method efficiently generates ions, often protonated molecules [M+H]⁺, with minimal fragmentation, which is advantageous for determining the molecular weight of the parent compound. wikipedia.org The ability of APCI to couple with high-performance liquid chromatography (HPLC) makes it a powerful tool for analyzing complex mixtures. creative-proteomics.com

The ionization efficiency in APCI is high due to the atmospheric pressure conditions, which promote frequent collisions. wikipedia.org Furthermore, the rapid desolvation and vaporization process helps to mitigate the thermal decomposition of the analyte. wikipedia.org

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 403.10936 | 197.0 |

| [M+Na]⁺ | 425.09130 | 201.6 |

| [M-H]⁻ | 401.09480 | 207.5 |

| [M+NH₄]⁺ | 420.13590 | 206.2 |

| [M+K]⁺ | 441.06524 | 197.2 |

| [M]⁺ | 402.10153 | 198.5 |

Data sourced from computational predictions and provides insight into the expected behavior of the ion in the gas phase. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound gives rise to a distinct signal in the spectrum, with its chemical shift being indicative of its electronic environment. The aromatic carbons of the biphenyl and phenyl groups are expected to resonate in the typical downfield region for sp²-hybridized carbons. The carbon atoms directly bonded to the phosphate oxygen will be shifted further downfield due to the deshielding effect of the electronegative oxygen atom. Predicted ¹³C NMR data can be used to approximate the expected spectrum. guidechem.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Aromatic, Biphenyl) | 128.0 - 151.0 |

| C (Aromatic, Diphenyl) | 120.0 - 130.0 |

| C-O (Phosphate Ester) | ~150.0 (d, Jcp) |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions. guidechem.com The carbon attached to the phosphate group will show coupling to the phosphorus atom (Jcp).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be dominated by signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the three distinct phenyl rings (one biphenyl and two phenyl groups) would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The integration of these signals would correspond to the number of protons on each ring. Predicted spectra can provide a guide for what to expect. guidechem.com For comparison, the protons of a simple biphenyl molecule appear as multiplets between 7.3 and 7.6 ppm. rsc.org

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.10 - 7.80 | Multiplet |

Note: The complex overlapping signals of the 19 aromatic protons would require advanced 2D NMR techniques for complete assignment. guidechem.com

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Reaction Monitoring

³¹P NMR is an exceptionally useful technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. youtube.com It provides a distinct signal for each unique phosphorus environment, making it an excellent tool for monitoring reactions involving phosphate esters. youtube.com

In the synthesis of this compound, ³¹P NMR can be used to track the conversion of the starting phosphorus-containing reactant to the final product. The disappearance of the reactant's signal and the appearance of a new, sharp signal at a characteristic chemical shift for the product indicates the reaction's progress. For example, the ³¹P NMR spectrum of the related compound diphenyl phosphate shows a distinct peak around -17.5 ppm. researchgate.netresearchgate.net A clean ³¹P NMR spectrum of the final product, showing a single peak, is a strong indicator of its purity with respect to phosphorus-containing impurities. youtube.com

Table 5: Representative ³¹P NMR Chemical Shifts

| Compound | Chemical Shift (ppm) |

| Diphenyl phosphate | ~ -17.5 |

| Triphenylphosphine (a common ligand) | ~ -6.0 |

| Phosphoric Acid (reference) | 0 |

Note: Chemical shifts are relative to an external standard of 85% phosphoric acid. youtube.com The specific shift for this compound would be a single peak in a region characteristic for triaryl phosphates.

Spectroscopic Characterization Techniques

Beyond NMR and mass spectrometry, other spectroscopic techniques contribute to the full characterization of this compound. Infrared (IR) spectroscopy can identify the presence of key functional groups. For this compound, characteristic absorption bands would be observed for the P=O (phosphoryl) stretching vibration, P-O-C (phosphate ester) stretching, and C=C stretching within the aromatic rings. nih.gov Raman spectroscopy can provide complementary vibrational information. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of bonds. In this compound, the key functional groups include the phosphate group (P=O and P-O-C bonds) and the aromatic rings (C-H and C=C bonds).

The analysis of the IR spectrum of this compound allows for the identification of characteristic absorption bands. The presence of a strong absorption band is indicative of the P=O stretching vibration, a key feature for identifying organophosphate esters. Additionally, the P-O-C stretching vibrations, specifically the aromatic P-O-Ar linkage, will produce distinct bands. The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically observed in the 1400-1600 cm⁻¹ region. udel.edu The specific substitution patterns on the aromatic rings can also be inferred from the C-H out-of-plane bending vibrations that appear in the lower frequency region of the spectrum. udel.edu

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution, better signal-to-noise ratio, and faster data acquisition. The FTIR spectrum of this compound, typically acquired using a capillary film technique, provides a detailed fingerprint of the molecule. nih.gov

Key characteristic absorption bands in the FTIR spectrum of aromatic phosphate esters like this compound include:

P=O Stretching: A strong absorption band typically appears in the region of 1315-1290 cm⁻¹. For a similar compound, bisphenol A bis(diphenyl phosphate), this peak is observed around 1305 cm⁻¹. researchgate.net

P-O-C (Aromatic) Stretching: These vibrations give rise to strong bands, often seen around 1240-1160 cm⁻¹ and also in the 1070-1020 cm⁻¹ range. In bisphenol A bis(diphenyl phosphate), a P-O-C stretching band is noted at 1210 cm⁻¹. researchgate.net

Aromatic C-H Stretching: These are typically observed as a group of weaker bands above 3000 cm⁻¹. For instance, in bisphenol A bis(diphenyl phosphate), aromatic C-H stretching is seen at 3068 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, which are characteristic of the phenyl and biphenyl groups. researchgate.netspectroscopyonline.com For example, peaks at 1592 and 1491 cm⁻¹ are assigned to C=C stretching in the aromatic rings of a related phosphate ester. researchgate.net

C-O Stretching: The stretching of the C-O bond within the phosphate ester linkage also contributes to the spectrum, with bands often appearing between 1300 and 1080 cm⁻¹. udel.edu

The analysis of metabolites, such as diphenyl phosphate (DPP), a common metabolite of aryl phosphate esters, would show the appearance of a broad O-H stretching band, typically in the 3600-3200 cm⁻¹ region, resulting from the hydroxyl group on the phosphate moiety. The other characteristic bands for the P=O, P-O-C, and aromatic groups would remain.

Table 1: Characteristic FTIR Absorption Bands for this compound and its Potential Metabolite

| Functional Group | Characteristic Wavenumber (cm⁻¹) for Parent Compound | Expected Wavenumber (cm⁻¹) for Diphenyl Phosphate (Metabolite) |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | > 3000 |

| O-H Stretch (Phosphoric Acid) | N/A | 3600 - 3200 (Broad) |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| P=O Stretch | ~1315 - 1290 | ~1300 - 1250 |

| P-O-C Stretch | ~1240 - 1160, 1070 - 1020 | ~1240 - 1160, 1070 - 1020 |

| C-H Out-of-Plane Bending | < 900 | < 900 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects scattered light from a sample, providing information on molecular vibrations. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the aromatic ring structures in this compound.

The Raman spectrum of this compound would be characterized by strong signals from the aromatic moieties. Key features would include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the phenyl and biphenyl rings typically produce very strong and sharp bands in the Raman spectrum, often around 1000 cm⁻¹. researchgate.net

C=C Stretching: The aromatic C=C stretching vibrations also give rise to strong bands, typically in the 1580-1610 cm⁻¹ region. researchgate.net

C-C Inter-ring Stretch: The stretching vibration of the C-C bond connecting the two phenyl rings in the biphenyl group is also Raman active. researchgate.net

Phosphate Group Vibrations: The P=O symmetric stretch, while strong in the IR, is often weaker in the Raman spectrum.

Metabolites like diphenyl phosphate can also be analyzed by Raman spectroscopy. nih.gov The presence of the hydroxyl group may lead to changes in the spectral features compared to the parent compound, particularly in the regions associated with the phosphate group vibrations. The high specificity of Raman bands allows for the differentiation of isomers and closely related compounds. researchgate.net

Table 2: Expected Raman Shifts for Key Vibrational Modes in this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3065 |

| Aromatic Ring C=C Stretch | ~1600 |

| C-C Inter-ring Stretch (Biphenyl) | ~1280 |

| Phenyl Ring Breathing | ~1000 |

Sample Preparation and Extraction Methodologies for Trace Analysis

The accurate quantification of this compound and its metabolites at trace levels in environmental and biological samples requires efficient sample preparation and extraction to remove interfering matrix components and concentrate the analytes.

Microextraction Techniques (e.g., Stir Bar Sorptive-Dispersive Microextraction)

Microextraction techniques are miniaturized sample preparation methods that use minimal amounts of solvent and sample, making them environmentally friendly and cost-effective.

Stir Bar Sorptive-Dispersive Microextraction (SBSDME) is a novel technique that combines the principles of stir bar sorptive extraction (SBSE) and dispersive solid-phase extraction. nih.gov In SBSDME, a magnetic composite material is used as the sorbent. This sorbent is added to the sample and stirred, allowing for the adsorption of the target analytes. The magnetic nature of the sorbent allows for its easy collection from the sample matrix using an external magnet. The analytes are then desorbed using a small volume of an appropriate solvent.

This technique has been successfully applied to the extraction of triphenyl phosphate and its metabolite, diphenyl phosphate, from urine samples. nih.gov A magnetic composite made of CoFe₂O₄ nanoparticles embedded in a weak anion exchange polymer was used as the sorbent. nih.gov This approach offers high enrichment factors and low limits of detection, making it suitable for trace analysis in complex biological matrices. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the extraction and clean-up of analytes from liquid samples. websiteonline.cn The basic principle involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analytes are retained on the sorbent while the matrix components pass through. The retained analytes are then eluted with a small volume of a suitable solvent. mdpi.com

The choice of sorbent is crucial for the selective extraction of the target compounds. For organophosphate flame retardants like this compound, various sorbents can be employed depending on the sample matrix.

Polymeric Sorbents: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balance) are widely used due to their ability to extract a broad range of compounds with varying polarities. researchgate.net Strata-X, a functionalized polystyrene-divinylbenzene polymer, is another effective sorbent for extracting pharmaceuticals and other organic pollutants from aqueous samples. mdpi.com

Mixed-Mode Sorbents: For the extraction of both the parent compound and its more polar, acidic metabolites (like diphenyl phosphate), mixed-mode anion exchange sorbents are highly effective. nih.gov These sorbents combine reversed-phase and ion-exchange retention mechanisms, allowing for the selective extraction of compounds with acidic functional groups. For example, a method for analyzing diphenyl phosphate in urine utilized mixed-mode anion exchange SPE. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional and robust method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of relatively non-polar compounds like this compound from aqueous samples, LLE is a viable option.

In a typical LLE procedure, the aqueous sample is mixed with a water-immiscible organic solvent. The target analyte, being more soluble in the organic solvent, partitions into the organic phase. The two phases are then separated, and the organic phase containing the analyte is collected and concentrated.

A method for the analysis of organophosphate flame retardants and their diester metabolites in urine employed a combination of LLE and SPE. sciengine.com The urine samples were first extracted with a mixture of methyl tert-butyl ether (MTBE) and a dichloromethane:hexane mixture. sciengine.com This initial LLE step separated the parent organophosphate esters into the organic phase, while the more polar diester metabolites remained in the aqueous phase, which was then further processed by SPE. sciengine.com This highlights how LLE can be effectively integrated into a broader analytical workflow for comprehensive sample clean-up. A cold-induced liquid-liquid extraction (CI-LLE) method has also been developed for the efficient extraction of organophosphate esters and their metabolites from human matrices. nih.gov

Table 3: Comparison of Extraction Methodologies for this compound and its Metabolites

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| SBSDME | Adsorption onto a magnetic dispersive sorbent during stirring. | Fast, low solvent consumption, high enrichment factor. | Trace analysis in biological fluids (e.g., urine). nih.gov |

| SPE | Partitioning between a solid sorbent and a liquid sample. | High selectivity, good clean-up, automation potential. | Extraction from environmental water and biological samples. nih.govnih.gov |

| LLE | Partitioning between two immiscible liquid phases. | Simple, robust, suitable for a wide range of analytes. | Initial extraction from aqueous samples, often combined with SPE. sciengine.com |

Application of Analytical Techniques in Human Biomonitoring

Human biomonitoring plays a crucial role in assessing the body's burden of environmental chemicals. For this compound, this involves the use of advanced analytical techniques to measure its metabolites in biological samples, primarily urine. This approach provides a direct measure of internal exposure, integrating all routes of absorption.

Quantification of Urinary Metabolites as Exposure Biomarkers

The expected primary metabolite of this compound is diphenyl phosphate (DPP). This is based on the known metabolic pathway of TPP, where the ester bond is cleaved, leading to the formation of DPP. nih.gov Additionally, the biphenyl moiety of the molecule is likely to undergo hydroxylation, similar to the metabolism of biphenyl, which is hydroxylated in the human liver to form 2-, 3-, and 4-hydroxybiphenyls. nih.gov Therefore, hydroxylated derivatives of the biphenyl portion of the molecule could also serve as potential biomarkers.

Advanced analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are employed for the sensitive and selective quantification of these metabolites in urine. frontiersin.org These methods allow for the detection of metabolites at very low concentrations, typically in the nanogram per milliliter (ng/mL) range. nih.gov

Numerous studies have reported the ubiquitous presence of DPP in human urine, indicating widespread exposure to its parent compounds. frontiersin.orgnih.gov Although these studies primarily focus on TPP exposure, the data provides a valuable reference for potential exposure levels to other DPP-forming compounds like this compound.

Table 1: Urinary Concentrations of Diphenyl Phosphate (DPP) in Various Human Populations

| Population | Sample Size | Detection Frequency (%) | Geometric Mean (ng/mL) | Concentration Range (ng/mL) | Reference |

| Men in a U.S. reproductive health clinic | 106 | 96 | - | 0.15 - 1.07 | nih.gov |

| Adults (men and women) in a U.S. study | 51 | 95 | - | <2.65 - >2.65 | nih.gov |

| Young population in Southern Taiwan | - | High | - | - | frontiersin.org |

Note: The presented data is for diphenyl phosphate (DPP), a metabolite of several organophosphate flame retardants, including triphenyl phosphate. Specific data for urinary metabolites of this compound is not available.

Assessment of Absorption and Excretion Levels

Direct data on the absorption and excretion of this compound in humans is currently lacking in the scientific literature. However, inferences can be drawn from studies on related organophosphate flame retardants and the parent compound, biphenyl.

For many organophosphate esters, absorption can occur through inhalation, ingestion of contaminated dust, and dermal contact. Following absorption, these compounds are metabolized and their metabolites are primarily excreted in the urine. nih.gov The half-life of these compounds in the body is generally considered to be short, on the order of hours to a few days, leading to relatively rapid excretion of their metabolites. nih.gov

Studies on biphenyl in humans and laboratory animals indicate that it is absorbed and then metabolized in the liver to hydroxylated forms, which are subsequently conjugated and excreted in the urine. nih.gov Given the structure of this compound, it is anticipated to follow a similar pattern of absorption, metabolism, and excretion, with urinary metabolites being the primary route of elimination from the body. The detection of metabolites like DPP in urine confirms the absorption of the parent compounds and their subsequent excretion. frontiersin.orgnih.gov

Environmental Distribution, Fate, and Transport of 2 Biphenylyl Diphenyl Phosphate

Environmental Occurrence and Spatiotemporal Distribution Patterns

Detection in Indoor Environments (e.g., Dust)

No specific studies detailing the detection or concentration levels of 2-biphenylyl diphenyl phosphate (B84403) in indoor dust were found. Indoor dust is a recognized reservoir for many flame retardants that are released from consumer products.

Occurrence in Aquatic Ecosystems (e.g., Surface Water, Sediment, Fish)

While a safety data sheet for 2-biphenylyl diphenyl phosphate suggests it may cause long-lasting harmful effects to aquatic life, specific monitoring data for its presence in surface water, sediment, or fish is absent from the reviewed literature. One study on the developmental toxicity of various flame retardants in the context of a risk assessment for fish in the Yangtze River Basin included this compound, but did not provide information on its environmental occurrence.

Presence in Terrestrial Compartments (e.g., Soil)

There is a lack of available scientific studies that have investigated the presence and concentration of this compound in soil.

Atmospheric Distribution and Gas-Particle Partitioning

No data were found regarding the atmospheric concentrations of this compound or its partitioning between the gas and particle phases. This information is crucial for understanding its potential for long-range atmospheric transport.

Identification in Anthropogenic Products (e.g., Electronics, Polymers)

This compound is listed as a flame retardant. A 1975 report mentioned its potential utility, but at the time, no information on its production figures or actual usage could be located. More recent, specific details on its inclusion in consumer products like electronics or polymers are not well-documented in publicly available resources.

Environmental Transformation and Degradation Pathways

Specific information on the environmental transformation and degradation pathways of this compound, including biodegradation, hydrolysis, and photolysis, is not available in the scientific literature. For the broader class of aryl phosphate esters, degradation can occur through these pathways, but the rates and products are highly dependent on the specific chemical structure and environmental conditions.

Microbial Degradation Mechanisms

The microbial degradation of this compound, an aryl phosphate ester, is a critical process in its environmental breakdown. While specific studies on this compound are limited, research on structurally similar compounds provides insight into its potential microbial degradation pathways. The biodegradation of aryl phosphate esters is influenced by the microbial community present, environmental conditions, and the concentration of the contaminant.

Studies on tert-butylphenyl diphenyl phosphate (BPDP), another aryl phosphate ester, have shown that mineralization is significantly higher in sediments from ecosystems with a history of exposure to agricultural chemicals compared to non-contaminated sites. In one study, over 37% of BPDP was mineralized to CO2 after eight weeks in a microcosm with sediment from a chronically exposed ecosystem, whereas only 1.7% was mineralized in samples from a pristine site nih.gov. This suggests that microbial populations can adapt to degrade such compounds. The degradation of BPDP was found to be most effective at lower concentrations (0.1 mg/L), with higher concentrations inhibiting the process nih.gov. The key enzymes implicated in the initial steps of degradation are phosphoesterases, which cleave the ester bonds nih.gov.

For the biphenyl (B1667301) moiety, microbial degradation can proceed through two distinct pathways: aerobic oxidative degradation and anaerobic reductive dechlorination oup.com. Aerobic degradation typically involves the oxidative breakdown of the biphenyl structure and is generally more effective for less chlorinated biphenyls oup.com. Under anaerobic conditions, which are common in sediments, reductive dechlorination is the primary degradation mechanism for halogenated biphenyls oup.com. While this compound is not chlorinated, the biphenyl group itself can be a substrate for microbial action.

The degradation of another related compound, 2,2',4,4'-tetrabrominated diphenyl ether (BDE-47), under anaerobic conditions has been shown to proceed via reductive debromination, with the formation of less brominated congeners nih.gov. This further supports the role of anaerobic microbes in transforming complex aromatic compounds. The presence of specific microbial species, such as Acetobacterium sp., has been correlated with the degradation of BDE-47 nih.gov.

The biodegradation of BPDP has been observed to yield several products, including phenol (B47542), tert-butylphenol, and diphenyl phosphate, indicating the cleavage of the phosphate ester bonds as a primary degradation step nih.gov.

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound is a key factor in its persistence in aqueous environments. Phosphate esters, in general, exhibit considerable chemical stability in the absence of enzymatic activity nih.gov. However, under certain environmental conditions, hydrolysis can occur, leading to the breakdown of the molecule.

The hydrolysis of organophosphate esters involves the cleavage of the P-O-C bond. For aryl phosphate esters like cresyl diphenyl phosphate, hydrolysis is expected to yield the corresponding phenols and phosphoric acid or its partially esterified derivatives service.gov.uk. In the case of this compound, hydrolysis would likely produce 2-phenylphenol (B1666276) and diphenyl phosphate, or phenol and 2-biphenylyl phenyl phosphate, depending on which ester bond is cleaved.

The general stability of phosphate esters suggests that hydrolysis is likely to be a slower degradation process compared to microbial degradation in biologically active environments.

Photodegradation Processes

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The biphenyl structure within this compound is a chromophore, meaning it can absorb light, which can lead to its degradation.

Studies on the photodegradation of biphenyl itself have shown that it is susceptible to breakdown under UV irradiation iosrjournals.org. The efficiency of photodegradation is dependent on the wavelength of the light, with combined UVA, UVB, and visible light resulting in significant degradation iosrjournals.org. The process can be enhanced by the presence of other substances. For example, the addition of hydrogen peroxide (H2O2), an oxidizing agent, can increase the rate of biphenyl photodegradation iosrjournals.org.

The optimal pH for the photolysis of biphenyl has been observed to be near neutral (pH 7) iosrjournals.org. The photodegradation of biphenyl can lead to the formation of various intermediate products through oxidative processes. Given that this compound contains a biphenyl moiety, it is expected to undergo similar photodegradation processes, particularly in the surface layers of water bodies where sunlight penetration is highest. The phosphate group and the attached phenyl groups may also influence the photochemical behavior of the molecule.

Formation and Persistence of Transformation Products (e.g., Diphenyl Phosphate)

The degradation of this compound, through both microbial and abiotic pathways, leads to the formation of various transformation products. One of the most significant transformation products of many aryl phosphate esters is diphenyl phosphate (DPHP) nih.govnih.gov.

DPHP is formed through the cleavage of one of the aryl ester bonds from the parent compound nih.gov. For example, the metabolism of triphenyl phosphate (TPHP) primarily yields DPHP nih.gov. Similarly, the biodegradation of tert-butylphenyl diphenyl phosphate (BPDP) has been shown to produce diphenyl phosphate as a minor product nih.gov. Therefore, it is highly probable that the degradation of this compound also results in the formation of DPHP.

Diphenyl phosphate itself can be persistent in the environment, although it is also subject to further degradation. DPHP is used as an industrial catalyst and chemical additive and is considered a primary metabolite of several flame retardant aryl phosphate esters nih.gov. Its presence in the environment is therefore not solely due to the breakdown of other compounds.

Other potential transformation products from the degradation of this compound include 2-phenylphenol and phenol, resulting from the cleavage of the respective ester bonds. The persistence of these phenolic compounds in the environment will depend on their susceptibility to further microbial degradation and other removal processes. Biphenyl itself is considered a persistent organic pollutant due to its resistance to environmental degradation and potential for long-range transport canada.ca.

Environmental Transport Dynamics

The transport of this compound in the environment is dictated by its physical and chemical properties, which influence its partitioning between water, soil, sediment, and air.

Sorption Behavior in Sediments and Soils

Sorption, the process by which a chemical binds to solid particles, is a major factor controlling the fate and transport of this compound in the environment. Due to its relatively low water solubility and high octanol-water partition coefficient (Log Kow), it is expected to adsorb to organic matter and mineral surfaces in soils and sediments.

The sorption of phosphate compounds in soil is a complex process influenced by several factors, including soil pH, the amount and type of clay minerals, the content of iron and aluminum oxides, and the amount of organic matter researchgate.net. Phosphate sorption tends to increase with time, initially rapidly and then more slowly researchgate.net.

Organic matter in soil can influence phosphorus sorption in a complex manner. While dissolved organic carbon can compete with phosphate for sorption sites, potentially increasing its mobility, particulate organic matter can also provide sorption sites researchgate.net. The presence of metal oxides, such as those of iron and aluminum, strongly influences phosphate sorption, with amorphous oxides being particularly reactive researchgate.net.

For aryl phosphate esters like cresyl diphenyl phosphate, the risk to sediment and soil is considered low for industrial sites, which implies that while sorption occurs, widespread contamination may be limited under controlled use scenarios service.gov.uk. Given the structural similarities, this compound is expected to exhibit comparable sorption behavior, leading to its accumulation in sediments and soils.

Table 1: Factors Influencing the Sorption of Phosphate Compounds in Soil

| Factor | Influence on Sorption | Reference |

| Reaction Time | Sorption increases with increasing contact time. | researchgate.net |

| Soil pH | Affects the surface charge of soil minerals and the speciation of phosphate. | researchgate.net |

| Iron and Aluminum Oxides | Major sorption sites for phosphate, especially amorphous forms. | researchgate.net |

| Organic Matter | Can compete for sorption sites or provide additional sorption surfaces. | researchgate.net |

| Phosphate Concentration | Higher concentrations can lead to increased sorption and longer equilibrium times. | researchgate.net |

Volatilization from Aqueous Solutions

Volatilization is the transfer of a chemical from a liquid phase (like water) to a gas phase (the atmosphere). The tendency of a compound to volatilize is determined by its vapor pressure and its Henry's Law constant.

Aryl phosphate esters generally have low vapor pressures, which limits their potential for volatilization. For example, commercial cresyl diphenyl phosphate has a very low vapor pressure at ambient temperatures service.gov.uk. This suggests that this compound is also likely to have a low volatility.

The environmental distribution of biphenyl and its derivatives shows that releases to the air are a significant pathway canada.ca. This indicates that even for less volatile biphenyl compounds, atmospheric transport can be a relevant environmental process.

Table 2: Physical Properties Influencing Volatilization

| Compound | Property | Value | Reference |

| Cresyl diphenyl phosphate | Vapor Pressure | 1x10⁻⁴ Pa at 41°C | service.gov.uk |

| Cresyl diphenyl phosphate | Boiling Point | 390°C at 101,325 Pa | service.gov.uk |

| Biphenyl | Environmental Release | Primarily to air | canada.ca |

Bioaccumulation and Biotransformation in Ecological Receptors

The potential for a chemical to accumulate in living organisms and undergo metabolic changes is a cornerstone of its environmental risk assessment. For this compound, a comprehensive understanding of these processes in aquatic life is essential.

Currently, there is a scarcity of published research specifically measuring the bioaccumulation factor (BAF) of this compound in aquatic organisms. Bioaccumulation factors are critical metrics that quantify the extent to which a chemical is absorbed by an organism from the surrounding water and its diet. While general principles of bioaccumulation are well-established, the specific physicochemical properties of a compound heavily influence its BAF. For other organophosphate flame retardants, a range of bioaccumulation potentials has been observed. nih.govacs.org Without empirical data for this compound, a precise assessment of its bioaccumulation potential in various aquatic species is not possible.

The movement of a contaminant through a food web, known as trophic transfer, determines whether its concentration decreases (trophic dilution) or increases (biomagnification) at higher trophic levels. The trophic transfer dynamics of this compound in aquatic food webs have not been specifically documented. Studies on other organophosphate flame retardants have shown varied trophic transfer behaviors. For example, some compounds exhibit trophic dilution, with their concentrations decreasing up the food chain, while others have shown the potential for biomagnification in certain marine food webs. nih.govacs.org The lipophilicity and metabolic recalcitrance of a compound are key factors influencing its trophic transfer, but without specific data for this compound, its behavior in this regard remains speculative.

Mechanistic Toxicological Investigations of 2 Biphenylyl Diphenyl Phosphate

Neurotoxicity Studies

Research into the neurotoxic potential of 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP) has identified several mechanisms through which it can adversely affect the nervous system, particularly during development.

Developmental Neurotoxicity in Model Organisms (e.g., Zebrafish)

The zebrafish (Danio rerio) model is widely used for screening the developmental and neurotoxic effects of chemicals due to its rapid external development and transparent embryos, which allow for detailed observation of organogenesis. nih.govmdpi.com Studies on EHDPP have demonstrated its potential for developmental neurotoxicity. nih.gov When zebrafish larvae are exposed to EHDPP, it can lead to morphological changes and abnormal behaviors, indicating an interference with normal neurological development. nih.gov The compound is classified as a neurotoxic chemical based on functional assays that measure locomotor activity in response to light-dark changes in zebrafish larvae. nih.gov

Alterations in Motor Behavior and Neurological Function

Exposure to EHDPP has been shown to cause distinct, dose-dependent alterations in the motor behavior of zebrafish larvae. nih.gov This functional assay is a key indicator of neurotoxicity. nih.gov

Excitatory Neurotoxicity: At environmentally relevant concentrations (14 nM), EHDPP was found to have an excitatory effect, leading to a 13.5% increase in the swimming speed of the larvae. This hyperactivity is interpreted as anxiety-like behavior. nih.gov

Suppressive Neurotoxicity: At higher, sublethal concentrations (1400 nM), EHDPP significantly suppressed the swimming vigor of zebrafish larvae, indicating a different mode of neurotoxic action at increased exposure levels. nih.gov

These findings suggest that EHDPP can disrupt the neurological functions that control motor output, with the nature of the disruption depending on the concentration.

Neurotransmitter System Modulation (e.g., Serotonin (B10506), Dopamine)

The behavioral changes induced by EHDPP are believed to be linked to its influence on key neurotransmitter systems. Neurotransmitters like serotonin and dopamine (B1211576) are crucial for regulating mood, behavior, and motor control. mdpi.comwikipedia.orgnih.gov The anxiety-like behavior (hyperactivity) observed in zebrafish larvae exposed to low concentrations of EHDPP may be attributed to the compound's potential to alter the release of serotonin and dopamine. nih.gov This modulation of critical neurotransmitter systems represents a significant pathway for EHDPP-induced neurotoxicity.

Inflammation-Driven Neurotoxic Mechanisms (e.g., TLR4/NF-κB Signaling)

Recent research has identified a pivotal role for neuroinflammation in the toxic effects of EHDPP. The Toll-like receptor 4 (TLR4) signaling pathway, which activates the nuclear factor-kappa B (NF-κB) transcription factor, is a key cascade in initiating inflammatory responses. mdpi.comnih.govnih.gov Transcriptomic analysis of zebrafish exposed to EHDPP revealed that this pathway is central to the observed neurotoxicity. nih.gov The study found that exposure to EHDPP induced adverse changes in zebrafish behavior and neurophysiology, which could be alleviated by using pathway inhibitors that block TLR4/NF-κB signaling. This anchors the compound's neurotoxic effects to an inflammation-driven mechanism. nih.gov

Endocrine Disruption Mechanisms

Organophosphate flame retardants are increasingly recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. nih.govnih.gov

Interactions with Hormone Nuclear Receptors

While specific interaction data for EHDPP with estrogen receptor α, thyroid hormone receptor β, glucocorticoid receptor, and mineralocorticoid receptor is limited, studies on Leydig cells provide insight into its steroidogenic disruption. In-vitro studies using MA-10 mouse tumor Leydig cells, which are responsible for producing androgens, showed that EHDPP significantly increased basal progesterone (B1679170) production. This indicates that the compound can interfere with the steroid biosynthesis pathway, a hallmark of endocrine disruption.

Table 1: Effect of 2-Ethylhexyl Diphenyl Phosphate (EHDPP) on Progesterone Secretion

| Compound | Effect on Basal Progesterone Secretion |

|---|

This table is based on findings from studies on MA-10 mouse Leydig tumor cells.

This disruption of steroidogenesis suggests that EHDPP acts as an endocrine-disrupting chemical, although the precise nuclear receptor interactions require further investigation.

Perturbation of Steroidogenesis and Hormone Synthesis Gene Expression

The disruption of steroid hormone synthesis, or steroidogenesis, is a key concern for endocrine-disrupting chemicals. Research on organophosphate esters, including compounds structurally related to 2-biphenylyl diphenyl phosphate (BDPP), has revealed significant interference with this critical biological process. In vitro studies utilizing the H295R human adrenocortical carcinoma cell line, a standard model for assessing steroidogenic toxicity, have shown that triphenyl phosphate (TPHP), which is metabolized to diphenyl phosphate (DPHP) similarly to BDPP, can alter hormone production.

Specifically, exposure to TPHP has been found to increase the secretion of 17β-estradiol. turi.org This effect is accompanied by the upregulation of key genes involved in the steroidogenesis pathway. turi.org The expression of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens, is notably increased. turi.org Additionally, the gene for 3β-hydroxysteroid dehydrogenase 2 (3β-HSD2), an enzyme essential for the production of multiple steroid hormones including progesterone, androgens, and corticosteroids, is also upregulated. turi.org These findings suggest that BDPP and its metabolites may disrupt the delicate balance of sex hormones by altering the expression of crucial steroidogenic enzymes.

| Gene | Effect of TPHP Exposure | Function |

| CYP19 | Upregulation | Encodes Aromatase, converts androgens to estrogens |

| 3β-HSD2 | Upregulation | Essential for production of progesterone, androgens, etc. |

Dysregulation of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

The hypothalamic-pituitary-thyroid (HPT) axis is a tightly regulated system that controls thyroid hormone production and is vital for metabolism, growth, and neurodevelopment. Emerging evidence indicates that organophosphate esters like BDPP can disrupt HPT axis function at multiple levels, from hormone transport in the blood to gene expression within the thyroid gland itself. Studies in zebrafish have demonstrated that exposure to TPHP can interfere with genes related to thyroid hormone synthesis, metabolism, transport, and development, indicating a broad impact on the HPT axis. usask.ca

Thyroid hormones, particularly thyroxine (T4), are poorly soluble in water and rely on transport proteins to circulate in the bloodstream. Transthyretin (TTR) is a primary transport protein for T4. It has been hypothesized that chemicals structurally similar to T4 could competitively bind to TTR, displacing T4 and disrupting its availability to target tissues.

However, in vitro studies on diphenyl phosphate (DPHP), the primary metabolite of BDPP, revealed a different mechanism. Rather than displacing T4, DPHP exposure was found to significantly increase the binding of T4 to human TTR in a concentration-dependent manner. vu.nl This suggests an allosteric interaction, where DPHP binds to a site on the TTR protein separate from the T4 binding pocket, inducing a conformational change that enhances TTR's affinity for T4. medrxiv.orgacs.org While seemingly beneficial, this enhanced binding can disrupt T4 homeostasis, potentially by altering its release rate to tissues. acs.org Molecular docking studies have further explored the binding affinities of various organophosphate esters to TTR, confirming their potential to interact with this vital transport protein. usask.canih.gov

| Compound | Interaction with Human Transthyretin (hTTR) | Proposed Mechanism |

| Diphenyl Phosphate (DPHP) | Increases binding of Thyroxine (T4) to hTTR | Allosteric binding causing a conformational change in hTTR that increases its affinity for T4. vu.nlmedrxiv.org |

| Other Organophosphate Esters | Show binding affinity for hTTR in molecular docking studies | Interaction with amino acid residues at or near the hormone binding site. usask.canih.gov |

The synthesis of thyroid hormones within the thyroid gland is a multi-step process regulated by a suite of specific genes. Studies in zebrafish have shown that exposure to TPHP can significantly alter the transcription of these genes. Key genes affected include tshb (thyroid-stimulating hormone beta subunit), which signals the thyroid to produce hormones, slc5a5 (sodium-iodide symporter or NIS), responsible for iodide uptake into the thyroid, and tg (thyroglobulin), which encodes the precursor protein for T3 and T4 synthesis. usask.ca The disruption of these foundational genes indicates a direct impact on the thyroid's capacity to produce hormones.

Proper development of the thyroid gland itself is controlled by specific transcription factors. The Pax and Nkx families of genes are particularly critical. In zebrafish, pax2.1 is essential for the differentiation and formation of thyroid follicles. nih.govmpi-cbg.de Studies have shown that exposure to TPHP affects the expression of thyroid development genes, including hhex and nkx2.1b. usask.ca Disruption of these developmental genes during early life could lead to malformation of the thyroid gland and congenital hypothyroidism. nih.gov

| Gene Category | Gene Examples | Effect of TPHP Exposure in Zebrafish | Biological Function |

| Hormone Synthesis | tshb, slc5a5 (NIS), tg | Expression altered | Regulate stimulation, iodide uptake, and hormone precursor production. usask.ca |

| Hormone Metabolism | dio1 | Expression altered | Governs conversion of T4 to the more active T3. usask.ca |

| Thyroid Development | hhex, nkx2.1b | Expression altered | Control the proper formation and specification of the thyroid gland. usask.ca |

Impact on Glucose Homeostasis and Insulin (B600854) Signaling Pathways

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis (fat cell differentiation) and is a critical target in the management of type 2 diabetes due to its role in improving insulin sensitivity. nih.govmdpi.com Activation of PPARγ influences the expression of numerous genes involved in both lipid metabolism and glucose homeostasis, including glucose transporter type 4 (GLUT4), which is essential for insulin-stimulated glucose uptake into cells. nih.govfrontiersin.org

Some organophosphate esters have been identified as agonists for PPARγ. While direct studies on BDPP are limited, research on related compounds demonstrates the potential for this pathway to be a target. For example, TPHP has been shown to disturb lipid metabolism through PPARγ-dependent mechanisms. In vitro studies show that activation of PPARγ by agonists promotes lipid accumulation and increases the expression of its target genes, such as C/EBPα, and enhances glucose uptake. frontiersin.org This suggests that BDPP could potentially impact systemic metabolism and insulin sensitivity by modulating the PPARγ signaling pathway.

Induction of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a cellular organelle responsible for the correct folding of a large portion of the cell's proteins. When the capacity of the ER to fold proteins is overwhelmed by an influx of unfolded or misfolded proteins, a state known as ER stress occurs. This activates a signaling cascade called the Unfolded Protein Response (UPR). While initially a protective response, chronic ER stress can lead to inflammation, cellular dysfunction, and apoptosis (programmed cell death).

Studies have shown that TPHP can induce ER stress. turi.org In murine macrophage cells, TPHP exposure led to an inflammatory response linked to ER stress. turi.org This condition has been associated with metabolic dysfunctions like insulin resistance. turi.orgfrontiersin.org The induction of ER stress by TPHP suggests that its metabolite, DPHP, is a likely mediator. Therefore, BDPP, which also produces DPHP, may contribute to cellular toxicity through the induction of ER stress, a mechanism implicated in a variety of disease states.

Developmental and Reproductive Toxicity

The developmental and reproductive effects of this compound (BDP), a member of the organophosphate ester (OPE) flame retardant family, have been a subject of scientific inquiry. Its primary metabolite, diphenyl phosphate (DPHP), is also of toxicological interest. nih.govnih.gov Studies primarily utilizing zebrafish models have provided insights into the potential hazards of these compounds during early life stages.

Embryotoxicity and Teratogenic Effects

Exposure to OPEs, including compounds structurally related to BDP, has been shown to induce a range of embryotoxic and teratogenic effects in zebrafish. For instance, the metabolite DPHP, while less potent than its parent compound triphenyl phosphate (TPHP), has been demonstrated to impact cardiac development. nih.govnih.govresearchgate.net Specifically, exposure to DPHP can lead to an increased distance between the sinus venosus and bulbus arteriosis, key components of the embryonic heart, indicating a disruption of normal cardiac looping and morphology. nih.gov This effect was observed even when exposure was initiated after the commencement of cardiac looping. nih.gov

Furthermore, studies on other OPEs like 2-ethylhexyl diphenyl phosphate (EHDPP) and tri-o-cresyl phosphate (ToCP) in zebrafish have revealed significant developmental abnormalities. nih.govmdpi.com These include pericardial edema, curved body shape, and reduced body length. nih.govfrontiersin.org Exposure to EHDPP, for example, not only affects glucolipid metabolism but also induces cardiotoxicity by altering the transcription of genes related to calcium signaling pathways, leading to changes in the distance and overlapping area of the atrium and ventricle. nih.gov

Impacts on Developmental Milestones and Morphological Integrity

Investigations into OPEs reveal notable impacts on key developmental milestones in zebrafish embryos. Exposure to certain OPEs can accelerate the developmental process, as evidenced by a faster decrease in the time to yolk extension formation. mdpi.com However, this acceleration does not necessarily equate to healthy development.

Morphological integrity is often compromised. Key findings include:

Reduced Hatching Rates: Zebrafish embryos exposed to certain chemicals show a significant decrease in hatching rates compared to controls. frontiersin.org

Decreased Body Length: A common observation across several OPE studies is a significant reduction in the body length of exposed larvae. mdpi.com

Impaired Locomotor Activity: Exposure to compounds like ToCP has been shown to significantly inhibit the swimming activity of zebrafish larvae, which can have profound implications for survival and subsequent life stages. mdpi.com Research on EHDPP also demonstrated suppressed swimming vigor and abnormal behaviors. nih.gov

Table 1: Effects of Organophosphate Esters on Zebrafish Developmental Endpoints

| Compound | Observed Effect | Developmental Stage | Reference |

|---|---|---|---|

| Diphenyl phosphate (DPHP) | Increased distance between sinus venosus and bulbus arteriosis (impaired cardiac looping). | 72 hpf | nih.gov |

| 2-Ethylhexyl diphenyl phosphate (EHDPP) | Altered cardiac morphology (atrium/ventricle distance), suppressed swimming vigor. | Larvae | nih.govnih.gov |

| Tri-o-cresyl phosphate (ToCP) | Inhibited swimming activity, accelerated early development, reduced body length. | Embryos/Larvae | mdpi.com |

| General OPEs | Pericardial edema, curved body shape, reduced hatching rates. | Embryos/Larvae | frontiersin.org |

Effects on Reproductive Parameters and Fertility

While much of the research on BDP and its analogs focuses on developmental toxicity, there is growing evidence of effects on reproductive health. Studies on related OPEs in various models indicate potential for reproductive disruption.

In male mice, exposure to cresyl diphenyl phosphate (CDP) was found to inhibit proliferation and induce apoptosis in testicular cells, leading to decreased sperm quality. nih.gov The mechanism appeared to involve the induction of oxidative stress and injury to Leydig and Sertoli cells, which are crucial for maintaining the testicular microenvironment and supporting spermatogenesis. nih.gov

In fish models, exposure to environmentally relevant concentrations of TPHP, which metabolizes to DPHP, impaired testicular development and reduced egg production in Japanese medaka. industrialchemicals.gov.au Similarly, life-cycle exposure of zebrafish to DPHP resulted in significant reductions in body mass and length, specifically in males, which could have secondary impacts on reproductive success. usask.ca It is important to note that compounds like bisphenol A (BPA), which shares structural motifs with BDP, have been extensively linked to reduced fertility in both males and females, often through endocrine-disrupting mechanisms that affect reproductive hormones and gamete quality. nih.govmdpi.com

Cellular and Molecular Pathologies

The toxicity of this compound and its related compounds extends to the cellular and molecular level, with significant perturbations observed in fundamental processes such as energy metabolism and fatty acid oxidation.

Mitochondrial Dysfunction and Bioenergetic Perturbations (e.g., Oxidative Phosphorylation Inhibition)

Mitochondria are primary targets for the toxic effects of BDP and its metabolite DPHP. nih.gov Transcriptomic analysis of zebrafish embryos exposed to DPHP revealed the disruption of pathways related to mitochondrial function. nih.govnih.gov

Key findings include:

Inhibition of Oxidative Phosphorylation (OXPHOS): Life-cycle exposure to DPHP in zebrafish led to the inhibition of oxidative phosphorylation, a critical process for ATP production. usask.ca This indicates a direct interference with the mitochondrial respiratory chain.

Oxidative Stress: Exposure to related compounds like CDP has been shown to trigger oxidative stress and the production of reactive oxygen species (ROS) in testicular cells, which can lead to mitochondrial damage and apoptosis. nih.gov Mitochondrial dysfunction is intrinsically linked to the overproduction of ROS, creating a damaging feedback loop. nih.govnih.gov

Altered Bioenergetics: The disruption of OXPHOS leads to a shift in cellular energy metabolism. nih.gov In various models of mitochondrial dysfunction, this manifests as reduced ATP production and an accumulation of metabolic intermediates. nih.govnih.gov

Table 2: Cellular and Molecular Effects of this compound and Related Compounds

| Compound | Cellular/Molecular Effect | Model System | Reference |

|---|---|---|---|

| Diphenyl phosphate (DPHP) | Disruption of mitochondrial function pathways, inhibition of oxidative phosphorylation. | Zebrafish | nih.govusask.ca |

| Diphenyl phosphate (DPHP) | Down-regulation of fatty acid oxidation. | Zebrafish (male liver) | usask.ca |

| Cresyl diphenyl phosphate (CDP) | Induction of oxidative stress and ROS production. | Mouse testicular cells | nih.gov |

| 2-Ethylhexyl diphenyl phosphate (EHDPP) | Affected glucose and lipid metabolism (decreased glucose, pyruvate, triglycerides). | Zebrafish larvae | nih.gov |

Disruption of Fatty Acid Oxidation Pathways

Alongside general mitochondrial dysfunction, a specific impact on lipid metabolism, particularly fatty acid oxidation, has been identified as a key toxicological mechanism of DPHP.

In a life-cycle study with zebrafish, exposure to environmentally relevant concentrations of DPHP resulted in a significant down-regulation of fatty acid oxidation in the liver of male fish. usask.ca The toxicological mechanism involved the inhibition of both fatty acid activation and their transport across the mitochondrial membrane, which are essential steps for β-oxidation to occur. usask.ca This disruption of fatty acid catabolism was linked to observed adverse outcomes, such as reduced growth in male fish. usask.ca

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

There is a lack of direct studies on the induction of oxidative stress and reactive oxygen species (ROS) generation by this compound. However, research on its constituent moiety, biphenyl (B1667301), and other organophosphate flame retardants suggests that this is a plausible mechanism of toxicity.

The metabolism of biphenyl can lead to the formation of hydroxylated metabolites. nih.gov These metabolites, such as 2-hydroxybiphenyl, can induce oxidative DNA damage through redox cycling. nih.gov Studies on the biphenyl metabolite 2-hydroxybiphenyl have shown the induction of oxidative stress in bacteria, leading to the inhibition of cell separation. nih.gov This process involves the generation of ROS and lipid peroxidation. nih.gov